Introduction: Contextualizing 3-MeO-PCPy within the Arylcyclohexylamine Class
Introduction: Contextualizing 3-MeO-PCPy within the Arylcyclohexylamine Class
An In-depth Technical Guide to 3-Methoxyrolicyclidine (3-MeO-PCPy) Hydrochloride: Chemical Structure and Stability
3-Methoxyrolicyclidine (3-MeO-PCPy) is a synthetic dissociative substance belonging to the arylcyclohexylamine class.[1] This class is structurally defined by a cyclohexylamine moiety with an aryl group attachment at the geminal position. Prominent members of this chemical family include phencyclidine (PCP) and ketamine, which have well-documented histories as anesthetic agents and, subsequently, as subjects of neuropharmacological research and substances of abuse.[2] The continuous structural modification of the parent PCP scaffold, often by altering the amine, phenyl, or cyclohexyl rings, has led to the emergence of numerous analogues, including 3-MeO-PCPy.[1] These modifications are pursued to investigate structure-activity relationships (SAR) and to understand their interaction with central nervous system receptors, primarily the N-methyl-D-aspartate (NMDA) receptor.[2][3]
This guide provides a detailed technical overview of the hydrochloride salt of 3-MeO-PCPy, focusing on its core chemical structure and its stability profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of these fundamental properties is a prerequisite for accurate analytical characterization, pharmacological investigation, and the development of safe handling and storage protocols.
Part 1: Elucidation of the Chemical Structure
The chemical identity of 3-MeO-PCPy hydrochloride is defined by its specific arrangement of atoms and functional groups. It is a derivative of rolicyclidine (PCPy), featuring a methoxy group (-OCH₃) at the meta-position (position 3) of the phenyl ring.[1][4] The hydrochloride salt form enhances the compound's solubility in aqueous media and often improves its crystallinity and stability as a solid.
Core Molecular Architecture
The structure consists of four key components:
-
Cyclohexane Ring: A saturated six-carbon ring that serves as the central scaffold.
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Phenyl Group: An aromatic ring attached to one of the cyclohexane carbons.
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Methoxy Group: An ether functional group attached at the 3-position of the phenyl ring. This substitution is critical in modulating the compound's pharmacological activity compared to its parent, PCPy.
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Pyrrolidine Ring: A five-membered saturated heterocyclic amine linked to the same cyclohexane carbon as the phenyl group.
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Hydrochloride Salt: The basic nitrogen atom of the pyrrolidine ring is protonated and forms an ionic bond with a chloride ion (Cl⁻).
Chemical and Physical Properties
A summary of the key identifiers for 3-MeO-PCPy and its hydrochloride salt is presented below. It is important to distinguish between the free base and the salt form, as their molecular weights and some physical properties will differ.
| Property | Value (for 3-MeO-PCP Hydrochloride) | Reference |
| IUPAC Name | 1-[1-(3-methoxyphenyl)cyclohexyl]pyrrolidine;hydrochloride | [4] |
| Synonyms | 3-Methoxyrolicyclidine HCl | [1] |
| Molecular Formula | C₁₇H₂₅NO · HCl | [4] |
| Molecular Weight | 295.85 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | [5] |
Part 2: Chemical Stability and Degradation Profile
The stability of a chemical entity is paramount for its reliable use in research. Degradation can lead to a loss of potency, the formation of impurities with different toxicological or pharmacological profiles, and inaccurate experimental results. While specific, long-term stability studies on 3-MeO-PCPy hydrochloride are not extensively published, a robust stability profile can be inferred from data on closely related analogues and general principles of chemical stability.
General Storage and Handling Recommendations
As a member of the arylcyclohexylamine class, 3-MeO-PCPy hydrochloride should be handled with appropriate safety measures. For storage, the following conditions are recommended to ensure long-term integrity:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool environment, ideally refrigerated (2-8°C) for long-term storage. | Lower temperatures slow down the rate of potential chemical degradation reactions. For general arylcyclohexylamines, storage in a "cool, dry environment" is advised.[5] For related compounds like cyclohexylamine, temperatures should not exceed 30°C.[8] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible. | The pyrrolidine moiety, like other amines, can react with atmospheric carbon dioxide.[8] Sealing the container prevents this and minimizes exposure to moisture and oxygen. |
| Light | Protect from direct sunlight and strong artificial light. | Many complex organic molecules are susceptible to photodegradation. Storing in an amber vial or in a dark location is a standard precautionary measure. |
Thermal Stability and Potential Degradation Pathway
A critical insight into the stability of arylcyclohexylamine hydrochlorides comes from their analysis by Gas Chromatography (GC). The high temperatures of the GC inlet port can induce thermal degradation.
A study on PCP and PCPy analogues found that 4-MeO-substituted compounds, particularly their HCl salts, undergo notable degradation during GC analysis.[4] This degradation involves the elimination of the amine moiety to form a substituted 1-phenylcyclohex-1-ene nucleus. The study noted that this phenomenon was less pronounced with the 3-MeO isomers.[4]
Causality of Degradation: This thermal elimination is a well-understood chemical process. The protonated amine of the hydrochloride salt is a good leaving group. The heat provides the activation energy for an E1-type elimination reaction, resulting in the formation of a double bond in the cyclohexane ring and the release of the free amine (pyrrolidine in this case). The methoxy group at the meta-position has a less pronounced electronic effect on this reaction compared to a para-methoxy group, which could explain the observed greater stability of the 3-MeO isomer relative to the 4-MeO isomer.[4]
The proposed thermal degradation pathway is visualized below.
Caption: Proposed thermal degradation pathway for 3-MeO-PCPy hydrochloride.
Stability in Solution
The stability of 3-MeO-PCPy hydrochloride in solution will depend on the solvent, pH, and storage conditions.
-
pH: In acidic to neutral aqueous solutions, the protonated amine form will be predominant, which is generally more stable against oxidation than the free base. In strongly basic solutions, the deprotonated free base is more susceptible to oxidative degradation pathways.
-
Solvent: Protic solvents like water or ethanol are generally suitable. Aprotic solvents like DMSO or DMF can also be used, but their purity is critical, as contaminants can promote degradation.
While a detailed literature search found that the related compound 3-MeO-PCP is considered stable for the purposes of forensic toxicology testing, this does not preclude slow degradation over extended periods under suboptimal conditions.[9]
Part 3: Experimental Protocol for Stability Assessment
To empirically determine the stability of a new batch of 3-MeO-PCPy hydrochloride, a forced degradation study followed by a long-term stability assessment is the authoritative approach. The following is a generalized protocol based on standard pharmaceutical practices, utilizing High-Performance Liquid Chromatography (HPLC) with UV detection.
Objective
To assess the stability of 3-MeO-PCPy hydrochloride under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and establish a stability-indicating analytical method.
Materials and Equipment
-
3-MeO-PCPy Hydrochloride reference standard
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or ammonium formate (for mobile phase buffering)
-
Calibrated analytical balance, pH meter, volumetric flasks
-
Temperature-controlled oven, photostability chamber
Step-by-Step Methodology
Step 1: Preparation of Stock Solution
-
Accurately weigh approximately 10 mg of 3-MeO-PCPy HCl and dissolve it in a 10 mL volumetric flask using a 50:50 mixture of water and ACN to create a 1 mg/mL stock solution.
-
From this stock, prepare a working solution of approximately 100 µg/mL for analysis.
Step 2: Development of a Stability-Indicating HPLC Method
-
Mobile Phase: A gradient elution is often preferred to separate the parent compound from potential degradants. A typical starting point could be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A linear gradient from 10% B to 90% B over 15-20 minutes.
-
Detection: Monitor at a wavelength where 3-MeO-PCPy has significant absorbance (e.g., determined by a UV scan, likely around 220 nm and 270 nm).
-
Validation: The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks, as generated in the forced degradation study.
Step 3: Forced Degradation Study
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize, dilute, and inject into the HPLC.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize, dilute, and inject. Causality Note: Amine hydrochlorides will be neutralized by the base, forming the free base which may be less stable.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute and inject.
-
Thermal Degradation: Expose the solid powder to 80°C in an oven for 48 hours. Dissolve a known quantity, dilute, and inject. Also, reflux a solution of the compound at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Step 4: Data Analysis
-
For each condition, compare the chromatogram to that of an unstressed control sample.
-
Calculate the percentage degradation of 3-MeO-PCPy HCl.
-
Identify the retention times of any new peaks (degradation products).
-
Assess peak purity of the parent compound using a DAD to ensure no co-eluting peaks.
This structured approach provides a self-validating system, as the ability of the analytical method to detect degradation is directly tested, ensuring its trustworthiness for future quality control and stability monitoring.
Conclusion
3-MeO-PCPy hydrochloride is an arylcyclohexylamine whose chemical integrity is crucial for its application in scientific research. Its structure, centered on a 1-(3-methoxyphenyl)cyclohexyl scaffold with a pyrrolidine moiety, dictates its chemical behavior. While inherently stable under recommended storage conditions—cool, dry, and protected from light—it possesses a known pathway for thermal degradation via amine elimination, a factor critical for consideration during high-temperature analytical techniques like GC.[4] For researchers, adherence to proper storage protocols and the use of validated, stability-indicating analytical methods like HPLC are essential to ensure the accuracy and reproducibility of experimental outcomes involving this compound.
References
- Revivalschem. pcp for sale| arylcyclohexylamine.
- R. Baselt, R. C. Cravey. Disposition of toxic drugs and chemicals in man. (1989).
-
Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 6(7-8), 633–650. Available from: [Link]
- Shenyang East Chemical Science-Tech Co., Ltd. (2024). Introduction to storage conditions of cyclohexylamine.
- World Health Organization. (2020). Critical Review Report: 3-Methoxyphencyclidine 3-MeO-PCP.
-
Bakota, E. L., et al. (2016). Fatal Intoxication Involving 3-MeO-PCP: A Case Report and Validated Method. Journal of analytical toxicology, 40(7), 504–509. Available from: [Link]
- LGC Standards. 3-MeO-PCP HCl (3-Methoxyphencyclidine Hydrochloride).
-
Holsztynska, E. J., & Domino, E. F. (1986). The alpha carbon oxidation of some phencyclidine analogues by rat tissue and its pharmacological implications. Xenobiotica, 16(8), 743-753. Available from: [Link]
-
Unknown. Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. ResearchGate. (2017). Available from: [Link]
- PubChem. (R)-3-(3-Methylphenoxy)pyrrolidine HCl.
-
Holsztynska, E. J., & Domino, E. F. (1986). Biotransformation of phencyclidine. Drug metabolism reviews, 16(3), 285-329. Available from: [Link]
-
Mascavage, L. M., et al. (2006). Selective pathways for the metabolism of phencyclidine by cytochrome p450 2b enzymes: identification of electrophilic metabolites, glutathione, and N-acetyl cysteine adducts. Chemical research in toxicology, 19(3), 439-450. Available from: [Link]
- Cayman Chemical. 3-methoxy PCP (hydrochloride).
-
Ameline, A., et al. (2021). Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification. Toxicologie Analytique et Clinique, 33(2), 117-124. Available from: [Link]
-
Wikipedia. 3-MeO-PCP. Available from: [Link]
-
Michely, J. A., et al. (2017). New psychoactive substances 3-methoxyphencyclidine (3-MeO-PCP) and 3-methoxyrolicyclidine (3-MeO-PCPy): Metabolic fate and detectability in urine. Drug Testing and Analysis, 9(5), 734-745. Available from: [Link]
- ChemScene. 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride.
-
De Paoli, G., Brandt, S. D., Wallach, J., Archer, R. P., & Pounder, D. J. (2013). From the street to the laboratory: analytical profiles of methoxetamine, 3-methoxyeticyclidine and 3-methoxyphencyclidine and their determination in three biological matrices. Journal of analytical toxicology, 37(5), 277–283. Available from: [Link]
- Internet in a Box. 3-MeO-PCP.
- Pharmacon Corp. (2008). Externals include transdermal patches and other medications applied to the skin.
-
ResearchGate. Structures of PCP and its metabolites. (2006). Available from: [Link]
- ChemicalBook. (S)-3-METHOXY-PYRROLIDINE HYDROCHLORIDE. (2025).
- ECHA. 3-(methoxymethyl)-3-methylpyrrolidine hydrochloride.
-
Lee, H., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. Biomolecules & Therapeutics, 28(4), 346-353. Available from: [Link]
-
Dinis-Oliveira, R. J. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1547. Available from: [Link]
- Hi-Ground. ARYLCYCLOHEXYLAMINES.
-
PubChem. 3-Hydroxypyrrolidine hydrochloride. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revivalschem.com [revivalschem.com]
- 6. 3-MeO-PCP HCl (3-Methoxyphencyclidine Hydrochloride) [lgcstandards.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Introduction to storage conditions of cyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 9. scispace.com [scispace.com]
